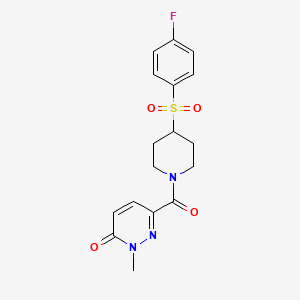

6-(4-((4-氟苯基)磺酰基)哌啶-1-羰基)-2-甲基哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.

BenchChem offers high-quality 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Pinacol 硼酸酯:该化合物属于 Pinacol 硼酸酯类,是合成化学中宝贵的构建单元。与许多用于烷基硼酸酯脱硼反应的方案不同,质子脱硼反应尚未得到很好的发展。然而,最近的研究报道了使用自由基方法催化1°、2°和3°烷基硼酸酯的质子脱硼反应 。这些硼酸酯在室温下稳定,易于纯化,并且可商购获得,这使得它们在硼基团保留在产物中的化学转化中具有吸引力。

有机合成和催化

总之,该化合物的应用涵盖有机合成、催化和官能团转化。其独特的特性使其成为化学研究和开发的宝贵工具 。如果您需要更多详细信息或有任何其他问题,请随时提问!

生物活性

The compound 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FN3O4S, and it features a sulfonamide group attached to a piperidine ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and binding affinity to biological targets.

Antibacterial Activity

Research indicates that compounds with a similar piperidine-sulfonamide structure exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism, respectively. In vitro studies have demonstrated that related compounds show promising inhibitory activity against these enzymes .

| Enzyme Type | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Moderate to High |

| Urease | Moderate |

Anticancer Properties

Pyridazinones have been explored for their anticancer activities. Compounds similar to 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one have shown cytotoxic effects in various cancer cell lines. For example, studies on analogous structures revealed IC50 values indicating significant cytotoxicity against breast cancer cells .

Hypoglycemic Effects

The potential hypoglycemic activity of this compound class has also been noted, particularly in the context of diabetes management. Research suggests that piperidine derivatives can modulate glucose metabolism and improve insulin sensitivity .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Antibacterial Evaluation : A study synthesized several sulfonamide-piperidine derivatives and evaluated their antibacterial activity against clinical strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values below 10 µg/mL against Salmonella Typhi .

- Cytotoxicity Testing : In a cytotoxicity assay involving L929 fibroblast cells, certain pyridazinone derivatives exhibited selective toxicity at higher concentrations while maintaining viability at lower doses, suggesting a favorable therapeutic index .

- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated that these compounds interact significantly with serum proteins, which can affect their pharmacokinetics and bioavailability .

属性

IUPAC Name |

6-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-20-16(22)7-6-15(19-20)17(23)21-10-8-14(9-11-21)26(24,25)13-4-2-12(18)3-5-13/h2-7,14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCCYFBHYXTWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。